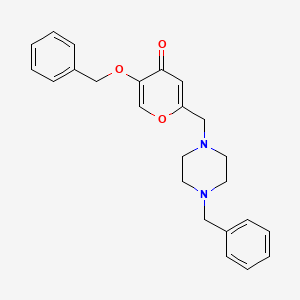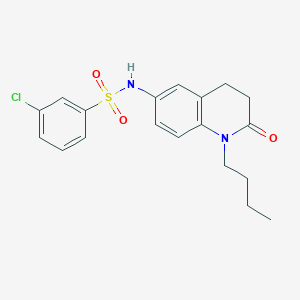![molecular formula C14H18N6O4S B2650857 ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 878066-24-1](/img/structure/B2650857.png)
ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a thioacetyl group, and a piperazine-1-carboxylate group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazolo[3,4-d]pyrimidin-6-yl group is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring. The thioacetyl group contains a sulfur atom, which could have interesting effects on the compound’s reactivity. The piperazine-1-carboxylate group is a cyclic structure with a carboxylate group, which could confer acidic properties to the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of the thioacetyl and piperazine-1-carboxylate groups suggests that it could participate in a variety of reactions, including nucleophilic substitution and acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar groups, while its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research on similar compounds has focused on synthesizing new heterocyclic systems with potential biological activities. For instance, the preparation and reactions of related heterocyclic compounds have revealed biocidal properties against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, suggesting potential antimicrobial applications (Youssef et al., 2011).
Antimicrobial and Anticancer Properties : Microwave-assisted synthesis of hybrid molecules containing specific structural moieties has been investigated, with some compounds showing good to moderate antimicrobial activity against tested microorganisms and potential antilipase and antiurease activities (Başoğlu et al., 2013).
Inhibition of Mycobacterium tuberculosis : Compounds with structural similarities have been designed and evaluated for their inhibitory activity against Mycobacterium tuberculosis, showing promise as potential therapeutic agents against tuberculosis (Reddy et al., 2014).
Synthesis and Chemical Properties
Novel Synthesis Methods : Research has also explored novel synthesis methods for related compounds, highlighting efficient routes to create complex heterocyclic structures with potential for further chemical and pharmacological investigation (Fang & Wei, 2012).
Anticonvulsant Potential : Certain derivatives have been identified as promising anticonvulsant drug candidates, undergoing validation for related substances determination via HPLC, indicating a potential application in the treatment of convulsive disorders (Severina et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c1-2-24-14(23)20-5-3-19(4-6-20)10(21)8-25-13-16-11-9(7-15-18-11)12(22)17-13/h7H,2-6,8H2,1H3,(H2,15,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYLHHUMTYAOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2650775.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2650778.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)



![N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2650784.png)
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2650790.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide](/img/structure/B2650791.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2650792.png)

![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)